molecular formula C13H16O3 B1302361 2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoic acid CAS No. 667414-05-3

2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoic acid

Cat. No.: B1302361
CAS No.: 667414-05-3
M. Wt: 220.26 g/mol
InChI Key: UKOIJAUCGQUMDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,3-Dihydro-1H-inden-5-yloxy)-2-methylpropanoic acid is an organic compound with the molecular formula C13H16O3 This compound is characterized by the presence of an indene moiety linked to a propanoic acid group through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoic acid typically involves the reaction of 2,3-dihydro-1H-inden-5-ol with 2-bromo-2-methylpropanoic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the ether linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydro-1H-inden-5-yloxy)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The ether linkage can be targeted for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted ethers or alcohols.

Scientific Research Applications

2-(2,3-Dihydro-1H-inden-5-yloxy)-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3-Dihydro-1H-inden-5-yloxy)ethanamine
  • 1H-Inden-5-ol, 2,3-dihydro-

Uniqueness

2-(2,3-Dihydro-1H-inden-5-yloxy)-2-methylpropanoic acid is unique due to its specific structural features, such as the indene moiety and the propanoic acid group. These features confer distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-13(2,12(14)15)16-11-7-6-9-4-3-5-10(9)8-11/h6-8H,3-5H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKOIJAUCGQUMDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OC1=CC2=C(CCC2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50364169
Record name 2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

667414-05-3
Record name 2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.